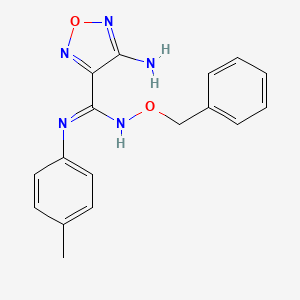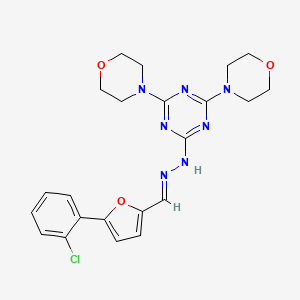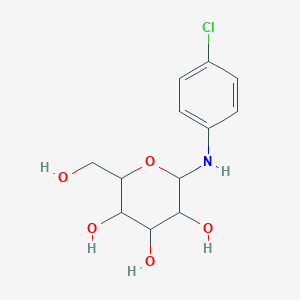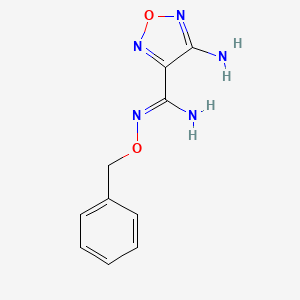![molecular formula C14H30N2O2 B3858645 1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol](/img/structure/B3858645.png)
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol
Vue d'ensemble
Description
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol is a complex organic compound that belongs to the class of beta-adrenergic agonists. These compounds are known for their ability to interact with beta-adrenergic receptors in the body, which play a crucial role in the regulation of cardiovascular and respiratory functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The process may include:
Alkylation: Introduction of the ethylamino group through an alkylation reaction.
Cyclization: Formation of the piperidine ring via cyclization reactions.
Etherification: Attachment of the propoxy group through etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological receptors.
Medicine: Potential therapeutic applications due to its beta-adrenergic agonist properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A. The result is a cascade of intracellular events that regulate various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar properties.
Albuterol: A commonly used bronchodilator in the treatment of asthma.
Salmeterol: A long-acting beta-adrenergic agonist used in respiratory therapy.
Uniqueness
1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-adrenergic agonists. Its unique combination of functional groups and molecular configuration can result in different binding affinities and efficacies at beta-adrenergic receptors.
Propriétés
IUPAC Name |
1-(ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-3-15-10-14(17)12-18-9-5-8-16-7-4-6-13(2)11-16/h13-15,17H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIOXBOTTXBOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COCCCN1CCCC(C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B3858565.png)


![2-methoxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide](/img/structure/B3858609.png)
![ethyl {2-[2-(4-methylbenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3858611.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B3858615.png)
![(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858618.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858632.png)
![NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE](/img/structure/B3858647.png)


![2-{4-[1-(1H-imidazol-5-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B3858657.png)
![1-(2-hydroxyethyl)-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858671.png)
